molecular formula C10H13N3O6 B2807642 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid CAS No. 268217-01-2

2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Cat. No.: B2807642
CAS No.: 268217-01-2
M. Wt: 271.229
InChI Key: VIEUWZGHQLHPEB-UHFFFAOYSA-N
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Description

2-(1,5-Dinitro-3-azabicyclo[331]non-6-en-3-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid typically involves a multi-step process. One common method includes the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for electrophilic addition and potassium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid involves its interaction with specific molecular targets. The compound’s nitro groups play a crucial role in its reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c14-8(15)4-11-6-9(12(16)17)2-1-3-10(5-9,7-11)13(18)19/h1-2H,3-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEUWZGHQLHPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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